Triethanolamine myristate

Beschreibung

Historical Perspectives and Foundational Research Trajectories

The formal recognition of triethanolamine (B1662121) myristate in regulated applications can be traced back to at least 1986, when it was first registered with the U.S. Environmental Protection Agency (EPA). epa.gov Historically, its research and application were rooted in its fundamental physicochemical properties as a surfactant and emulsifying agent, stemming from the well-understood chemistry of fatty acid salts. alegesanatos.ro

Initial research trajectories focused on leveraging these surfactant qualities. However, by the late 1990s, scientific investigations began to explore more specialized applications beyond its role as a simple excipient. A notable line of foundational research examined its potential physiological effects. Studies conducted in 1996 and 1997 investigated triethanolamine myristate as a gastrointestinal transit delaying agent. ncats.io Research in dogs demonstrated that a bilayer tablet containing the compound and riboflavin (B1680620) resulted in an absolute bioavailability two to three times greater than that of riboflavin alone, suggesting the salt could delay gastric emptying. nih.gov A subsequent human study explored this effect further, administering a this compound tablet prior to or with riboflavin tablets. nih.gov While this particular human study did not find a statistically significant difference across the test groups, it highlighted a research trajectory aimed at using the compound to modify the pharmacokinetic profiles of co-administered substances. nih.gov

Evolution of Scientific Understanding and Research Paradigms

The scientific understanding of this compound has evolved from viewing it as a bulk-property modifier to investigating its specific molecular interactions in complex systems. The initial research paradigm was centered on its macroscopic functions: an emulsifier for creating stable mixtures or a substance capable of altering physiological processes like gastric emptying. ncats.ionih.gov This perspective treated the compound as a functional excipient whose effects were observable on a systemic level.

A significant shift in research paradigms occurred with the move towards understanding the compound's role at the molecular level, particularly in drug delivery systems. This evolution represents a transition from physiological studies to focused physicochemical investigations. The newer paradigm does not just observe an outcome, such as increased drug absorption, but seeks to elucidate the underlying chemical mechanism responsible. A prime example of this is the investigation into its role as a skin permeation enhancer. The focus shifted from its general surfactant properties to its specific ability to interact with other molecules, such as active pharmaceutical ingredients, to facilitate their transport across biological barriers. This represents a more sophisticated understanding where this compound is not merely a passive helper ingredient but an active enabler of a specific chemical process, such as ion-pair formation. researchgate.netnih.gov

Scope and Significance of Current Academic Investigations

Current academic investigations into this compound are increasingly focused on its application in advanced pharmaceutical delivery systems, particularly for transdermal drug delivery. A pivotal study in this area explored the enhancing effect of a mixed system containing triethanolamine (T), ethanol (B145695) (E), and isopropyl myristate (IPM) on the skin permeation of various drugs. researchgate.netscispace.com

The research found that while a binary system of ethanol and isopropyl myristate (EI) enhanced the penetration of all tested drugs, the addition of triethanolamine to create the TEI system produced a significantly greater enhancing effect specifically for acidic drugs containing a carboxyl group. nih.gov For example, the flux of mefenamic acid, an acidic drug, was enhanced 14 to 180 times more in the presence of an amine like triethanolamine compared to the EI system alone. researchgate.netnih.gov

Table 2: Research Findings on the TEI System for Skin Permeation

| Drug Type | Enhancer System | Observation | Inferred Mechanism |

|---|---|---|---|

| Acidic Drugs (with carboxyl group) | TEI (Triethanolamine, Ethanol, Isopropyl Myristate) | Marked increase in skin permeation flux compared to the EI system. researchgate.netnih.gov | Formation of an ion pair between the drug and triethanolamine. nih.gov |

Eigenschaften

CAS-Nummer |

41669-40-3 |

|---|---|

Molekularformel |

C20H43NO5 |

Molekulargewicht |

377.6 g/mol |

IUPAC-Name |

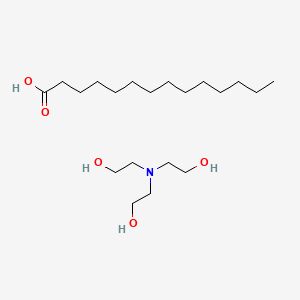

2-[bis(2-hydroxyethyl)amino]ethanol;tetradecanoic acid |

InChI |

InChI=1S/C14H28O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;8-4-1-7(2-5-9)3-6-10/h2-13H2,1H3,(H,15,16);8-10H,1-6H2 |

InChI-Schlüssel |

IHUMNXSBUOIDQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Andere CAS-Nummern |

41669-40-3 |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Triethanolamine (B1662121) Myristate

The primary methods for synthesizing triethanolamine myristate involve direct esterification or a neutralization reaction. Each pathway yields a product with distinct characteristics suitable for various applications.

Direct esterification involves the condensation reaction between the carboxylic acid group of myristic acid and one of the hydroxyl groups of triethanolamine, forming an ester linkage and a molecule of water. This process is typically conducted at elevated temperatures to drive the reaction forward by removing the water byproduct. google.com An acid catalyst is often employed to increase the reaction rate. google.comscience.gov

The reaction can be represented as: Myristic Acid + Triethanolamine ⇌ Triethanolamine Mono-myristate + Water

To achieve a high yield of the ester, the water formed during the reaction must be continuously removed, typically through azeotropic distillation or by applying a vacuum. google.com Catalysts such as zinc compounds or phosphorous acid can also be used to facilitate the reaction. google.com The synthesis of analogous fatty acid esters, such as triethanolamine stearate (B1226849), has been studied in various reactor systems to compare performance and product quality. researchgate.net

Table 1: Representative Conditions for Direct Esterification of Fatty Acids with Triethanolamine

| Parameter | Condition | Source |

| Reactants | Tallow Fatty Acid, Triethanolamine | google.com |

| Molar Ratio (Acid:Amine) | 1.90:1 | google.com |

| Catalyst | Zinc Stearate | google.com |

| Temperature | 130°C to 170°C | google.com |

| Atmosphere | Inert (Nitrogen sparge) | google.com |

This table presents data for a similar fatty acid esterification as a proxy for this compound synthesis.

The neutralization reaction between myristic acid and triethanolamine is an acid-base reaction that forms triethanolammonium (B1229115) myristate, an amine salt, often referred to as a triethanolamine soap. gvchem.comgoogle.com This reaction is typically faster than esterification and can be performed at lower temperatures. google.com

The process involves mixing triethanolamine, a weak base, with myristic acid. The acidic proton from the carboxylic group of the myristic acid is transferred to the nitrogen atom of the triethanolamine. This reaction is fundamental to the creation of oil-in-water emulsions, where the resulting salt acts as an emulsifying agent. atamanchemicals.com

A notable advantage of this method is that it can be carried out without melting the fatty acid first. The process can involve forming an aqueous dispersion of particulate fatty acid and then adding the triethanolamine to neutralize it at temperatures ranging from 4°C to 43°C. google.com The resulting product is a water-soluble soap, with concentrations typically managed to prevent exceeding the solubility limit at the neutralization temperature. google.com The long-chain fatty acid salts of triethanolamine are valued for being nearly neutral, making them effective emulsifiers for oils and waxes. gvchem.com

Green Chemistry Approaches and Sustainable Synthesis Innovations

In line with the principles of green chemistry, enzymatic synthesis offers a more sustainable alternative to traditional chemical methods for producing fatty acid esters. The use of lipases as biocatalysts for the esterification of fatty acids with triethanolamine is a significant innovation. science.gov

This biocatalytic approach presents several advantages:

Milder Reaction Conditions: Enzymatic reactions proceed at lower temperatures, reducing energy consumption and minimizing the risk of side reactions or product degradation.

High Selectivity: Lipases can exhibit high regioselectivity, targeting specific hydroxyl groups on the triethanolamine molecule, which leads to a purer product with fewer byproducts.

Reduced Waste: The high efficiency and selectivity of enzymes reduce the need for extensive purification steps, thereby minimizing solvent use and waste generation.

Research into the lipase-catalyzed production of triethanolamine-based esterquats has demonstrated the feasibility of this approach, with optimization of parameters such as enzyme concentration, reaction time, and temperature leading to high conversion rates. science.gov

Characterization of Synthetic Intermediates and Reaction Byproducts

The characterization of the reaction mixture is crucial to confirm the formation of this compound, identify any intermediates, and quantify byproducts. Several analytical techniques are employed for this purpose.

Fourier Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the product. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a characteristic ester carbonyl (C=O) peak at a different wavenumber confirms the esterification. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the ester product and differentiation from the starting materials. researchgate.net Techniques like ³¹P NMR can also be used after derivatization to quantify different types of hydroxyl groups, helping to track the reaction's progress and selectivity. acs.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties, such as melting point, of the synthesized product, which can confirm its identity and purity when compared to a standard. researchgate.net

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the components of the reaction mixture to determine the purity of the final product and identify any unreacted starting materials or byproducts. researchgate.net

Potential reaction byproducts include unreacted myristic acid and triethanolamine, as well as di- and tri-esters of triethanolamine, which may form if the reaction is not carefully controlled. In commercial triethanolamine, the presence of secondary amines (diethanolamine) as an impurity can lead to the formation of carcinogenic nitrosamines if a nitrosating agent is present. saapedia.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically adjusted include the molar ratio of reactants, catalyst concentration, temperature, and reaction time.

Molar Ratio: The stoichiometry of myristic acid to triethanolamine influences the extent of esterification. An excess of one reactant can be used to drive the reaction to completion, but it may necessitate more complex purification steps. Studies on similar esters often use a higher molar ratio of fatty acid to amine to favor the formation of mono- and di-esters. google.comresearchgate.net

Catalyst: The choice and concentration of the catalyst are critical. For direct esterification, acid catalysts or specialized metal catalysts are used. google.com The optimal concentration must be determined to ensure a high reaction rate without promoting unwanted side reactions.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to thermal degradation or the formation of byproducts. The optimal temperature is a balance between reaction kinetics and product stability. For example, direct esterification is often performed at temperatures between 130°C and 190°C. google.comresearchgate.net

Water Removal: In esterification reactions, the efficient removal of water is crucial to shift the equilibrium towards the products, thereby enhancing the yield. google.com

Table 2: Key Parameters for Optimization in Fatty Acid Ester Synthesis

| Parameter | Focus of Optimization | Expected Outcome | Source |

| Substrate Molar Ratio | Adjusting the ratio of fatty acid to triethanolamine. | Maximize conversion of the limiting reactant. | researchgate.net, science.gov |

| Temperature | Finding the balance between reaction rate and product stability. | Increased yield in shorter time without degradation. | google.com, science.gov |

| Catalyst Concentration | Optimizing the amount of acid, base, or enzyme catalyst. | Enhanced reaction rate and efficiency. | researchgate.net, google.com |

| Agitation Speed | Ensuring proper mixing of reactants in the reactor. | Improved mass transfer and reaction homogeneity. | science.gov |

| Reaction Time | Determining the point at which equilibrium is reached. | Maximize product formation without unnecessary energy use. | science.gov |

Fundamental Colloid and Interfacial Science

Surfactant Properties and Surface Activity Mechanisms

Triethanolamine (B1662121) myristate is the salt formed from the neutralization of myristic acid, a 14-carbon saturated fatty acid, with triethanolamine (TEA). fda.govgoogle.com This structure imparts amphiphilic properties, with a long, hydrophobic hydrocarbon tail (myristate) and a polar, hydrophilic head group (triethanolamine). This dual nature governs its behavior at interfaces and in solution.

Interfacial Tension Reduction Dynamics and Equilibrium

Like all surfactants, triethanolamine myristate lowers the interfacial tension (IFT) between immiscible liquids, such as oil and water. When introduced into such a system, the surfactant molecules spontaneously migrate to the interface. The hydrophobic myristate tails orient themselves into the oil phase, while the hydrophilic triethanolamine head groups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, thereby reducing the IFT. google.com

Mechanisms of Adsorption at Liquid-Liquid Interfaces

The mechanism involves:

Diffusion: Surfactant monomers move from the bulk phase to the sub-layer near the interface.

Adsorption: Monomers overcome a potential energy barrier to move from the sub-layer onto the interface itself. nih.gov

Orientation: The molecules align with their hydrophobic tails in the non-polar phase and hydrophilic heads in the polar phase.

The process is reversible, with a dynamic equilibrium existing between adsorbed molecules and those in the bulk. The tendency of a surfactant to adsorb at an interface is a measure of its surface activity. nih.gov The adsorption process continues until the interface is saturated, which corresponds to the point of maximum reduction in interfacial tension.

Role of Amphiphilic Structure in Surface Behavior

The specific structure of this compound is central to its function as a surfactant.

Hydrophobic Tail: The 14-carbon chain of the myristate group provides a significant hydrophobic character. The length of this chain is a critical factor; longer chains generally lead to greater surface activity and a lower critical micelle concentration (CMC) due to increased hydrophobicity. wikipedia.org

Hydrophilic Head: The triethanolamine head group is relatively large and polar. It contains both tertiary amine functionality and three hydroxyl groups, which can participate in hydrogen bonding with water. This ensures its solubility and orientation in the aqueous phase. The bulky nature of the TEA head group influences the packing of the surfactant molecules at the interface and the geometry of the micelles they form.

This distinct separation of hydrophobic and hydrophilic regions within the same molecule dictates its self-assembly into organized structures at interfaces and in the bulk solution.

Micellization Behavior and Aggregate Formation

Above a certain concentration in a solution, surfactant monomers self-assemble into organized aggregates called micelles. This phenomenon, known as micellization, is a hallmark of surfactant behavior.

Critical Micelle Concentration Determination and Influencing Factors

The critical micelle concentration (CMC) is the specific concentration at which micelles begin to form. Below the CMC, surfactant molecules exist primarily as monomers. Above the CMC, any additional surfactant added to the solution will preferentially form micelles, and the monomer concentration remains relatively constant. wikipedia.org The CMC is a fundamental property that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to saturate interfaces and form micelles.

The CMC can be determined experimentally by monitoring a physical property of the surfactant solution—such as surface tension, conductivity, or light scattering—as a function of concentration. The CMC is identified by a sharp change or break in the plotted data. researchgate.net

While the specific CMC for this compound is not available in the cited literature, the table below presents CMC values for structurally related surfactants to provide context.

| Surfactant | Chemical Family | CMC (mM) | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic (Sulfate) | 8.3 | wikipedia.org |

| Dodecyltrimethylammonium Bromide (DTAB) | Cationic (Quaternary Ammonium) | 16 | wikipedia.org |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic (Quaternary Ammonium) | 0.92 | wikipedia.org |

| N,N-(2-Lauric-Ethyl) Stearamidium Chloride | Cationic (Amide Salt) | 0.055 | usu.ac.id |

Several factors influence the CMC of this compound:

Hydrophobic Chain Length: Increasing the chain length would decrease the CMC.

Temperature: The effect of temperature on CMC is complex and can vary, often showing a minimum at a specific temperature. researchgate.net

Electrolytes: The addition of salts to a solution of an ionic surfactant typically reduces the repulsion between the charged head groups, promoting micelle formation and thus lowering the CMC. sebhau.edu.ly

Additives: The presence of organic molecules, such as triethanolamine itself in the solvent, can alter the solvent properties and affect the CMC. researchgate.net

Thermodynamics of Micellization and Self-Assembly

Micellization is a spontaneous process, meaning the standard Gibbs free energy of micellization (ΔG°mic) is negative. The thermodynamic parameters of enthalpy (ΔH°mic) and entropy (ΔS°mic) dictate the driving forces of this self-assembly, as related by the Gibbs equation:

ΔG°mic = ΔH°mic - TΔS°mic

The enthalpy of micellization (ΔH°mic) can be either negative (exothermic) or positive (endothermic) and reflects the changes in intermolecular forces, such as van der Waals interactions between the tails in the micelle core and changes in the hydration of the head groups. researchgate.netinformaticsjournals.co.in Often, an enthalpy-entropy compensation is observed, where a more favorable (negative) enthalpy change is accompanied by a less favorable (less positive) entropy change. researchgate.net The spontaneity of the process is therefore a balance between these two thermodynamic factors. researchgate.net

| Parameter | Symbol | Sign for Spontaneous Micellization | Primary Contribution |

|---|---|---|---|

| Gibbs Free Energy | ΔG°mic | Negative (-) | Indicates spontaneity of the process. |

| Enthalpy | ΔH°mic | Positive (+) or Negative (-) | Represents heat change; relates to bond making/breaking and interaction forces. |

| Entropy | ΔS°mic | Positive (+) | Represents change in disorder; often driven by the hydrophobic effect. |

Structural Analysis of Micellar Aggregates

This compound, as an amphiphilic molecule, self-assembles in aqueous solutions to form micellar aggregates when its concentration exceeds the critical micelle concentration (CMC). The structure of these micelles is dictated by the balance between the hydrophobic interactions of the myristate tails and the hydrophilic nature of the triethanolamine headgroups. While specific structural data for this compound micelles is not extensively available in publicly accessible literature, the behavior of analogous long-chain fatty acid soaps, such as triethanolamine stearate (B1226849) and laurate, provides valuable insights.

Emulsification Mechanisms and Stability Theory

Formation of Interfacial Films and Their Mechanical Properties

In emulsion systems, this compound adsorbs at the oil-water interface, forming a protective film that is crucial for stability. This interfacial film reduces the interfacial tension between the two immiscible phases, facilitating the formation of droplets. The mechanical properties of this film, such as its elasticity and viscosity, are critical in preventing droplet coalescence.

For related systems, like those stabilized by triethanolamine stearate, the stability of the emulsion is associated with the formation of a viscous lamellar gel network at the interface. It has been observed that the addition of excess myristic acid to a this compound system leads to an increase in emulsion viscosity and stability, suggesting the formation of a more robust and structured interfacial film. scconline.org This is likely due to the formation of acid-soap complexes, which can pack more tightly at the interface, leading to a film with enhanced mechanical strength. The viscoelasticity of this film provides a barrier against droplet deformation and rupture.

Interfacial Turbulence and Diffusion-Stranding Mechanisms in Emulsion Formation

The process of emulsification is dynamic and involves complex interfacial phenomena. Interfacial turbulence, also known as the Marangoni effect, can occur due to gradients in interfacial tension, which can arise from temperature or concentration fluctuations during the emulsification process. These turbulent motions can enhance the dispersion of one phase into another, leading to the formation of smaller droplets.

Furthermore, the diffusion-stranding mechanism plays a role in the formation of fine emulsions. This mechanism involves the rapid diffusion of a solvent from the dispersed phase into the continuous phase, leaving behind "stranded" droplets of the less soluble component. While no specific studies have directly linked these mechanisms to this compound, it is plausible that they contribute to the emulsification process, particularly in systems where solvents are exchanged between phases. The efficiency of these mechanisms would be influenced by the ability of this compound to rapidly adsorb to newly created interfaces and lower the interfacial tension.

Influence of pH, Ionic Strength, and Temperature on Emulsion Stability

The stability of emulsions stabilized by this compound is sensitive to the physicochemical conditions of the system, including pH, ionic strength, and temperature.

pH: Triethanolamine is a weak base, and its degree of protonation is pH-dependent. At lower pH values, the triethanolamine headgroup becomes protonated, increasing its positive charge and altering its interaction with the myristate carboxylate group. This can affect the packing of the surfactant molecules at the interface and the electrostatic interactions between droplets. Generally, for ionic surfactants, emulsion stability is highest at pH values where the surfactant is fully ionized, leading to strong electrostatic repulsion between droplets. For this compound, a basic pH is expected to provide better stability.

Ionic Strength: The addition of electrolytes to an emulsion can have a complex effect on its stability. For ionic surfactants, increasing ionic strength compresses the electrical double layer around the droplets, which can reduce electrostatic repulsion and lead to flocculation and coalescence. However, for some systems stabilized by triethanolamine soaps, the addition of certain salts can enhance stability, possibly by modifying the structure of the interfacial film.

Temperature: Temperature can influence emulsion stability in several ways. An increase in temperature can decrease the viscosity of the continuous phase, leading to increased droplet collision frequency. It can also affect the solubility of the surfactant and the properties of the interfacial film. For emulsions stabilized by triethanolamine soaps, thermal analysis has shown reproducible discontinuities in rheological profiles with increasing temperature, which are attributed to shifts in liquid crystalline structures at the interface. tandfonline.com

Table 1: Predicted Influence of Environmental Factors on this compound Emulsion Stability

| Parameter | Effect on Stability | Underlying Mechanism |

|---|---|---|

| Decreasing pH | Likely to decrease | Protonation of the triethanolamine headgroup reduces electrostatic repulsion. |

| Increasing Ionic Strength | Can decrease or increase | Compression of the electrical double layer can reduce stability, while specific ion effects may enhance interfacial film structure. |

| Increasing Temperature | Generally decreases | Reduced continuous phase viscosity and potential changes to the interfacial film structure can lead to instability. |

Rheological Characterization of Solutions and Dispersions

Viscosity and Flow Behavior of this compound Systems

The rheological properties of solutions and dispersions containing this compound are critical for their application in various products. The viscosity and flow behavior are influenced by the concentration of the surfactant, the presence of micelles and other aggregates, and the interactions between these structures.

In emulsion systems, the viscosity is a function of the volume fraction of the dispersed phase, the viscosity of the continuous phase, and the interactions between the droplets. As mentioned earlier, the addition of excess myristic acid to a this compound system increases emulsion viscosity. scconline.org This suggests the formation of a more structured system, potentially due to the creation of a liquid crystalline phase or a stronger network of interacting droplets. Emulsions stabilized by triethanolamine soaps can exhibit non-Newtonian flow behavior, such as shear-thinning, where the viscosity decreases with increasing shear rate. This is a desirable property for many applications, as it allows for ease of spreading or pouring, while maintaining a high viscosity at rest for stability.

Table 2: Expected Rheological Behavior of this compound Systems

| System | Expected Flow Behavior | Factors Increasing Viscosity |

|---|---|---|

| Aqueous Solution | Newtonian at low concentrations, potentially non-Newtonian at high concentrations | Increasing concentration, addition of electrolytes, lower temperatures |

| Oil-in-Water Emulsion | Often shear-thinning | Increasing oil phase volume, addition of excess myristic acid, lower temperatures |

Interfacial Shear and Dilational Rheology of Adsorbed Layers

The behavior of adsorbed layers of amphiphilic molecules, such as this compound, at the interface between two immiscible phases (e.g., oil and water) is fundamental to the stability and texture of emulsions and foams. The rheological properties of these interfacial layers, specifically their response to shear and dilational stresses, are critical determinants of formulation performance. Interfacial rheology is broadly categorized into two principal modes: interfacial shear rheology, which characterizes the response to tangential stress, and interfacial dilational rheology, which describes the response to changes in interfacial area.

Interfacial shear rheology probes the resistance of the adsorbed layer to in-plane shear deformation. A high interfacial shear viscosity suggests the formation of a structured, cohesive film at the interface, which can be crucial for the long-term stability of dispersed systems by impeding droplet coalescence. The formation of such structured films is often attributed to strong lateral interactions between the adsorbed molecules.

Interfacial dilational rheology, on the other hand, measures the elasticity and viscosity of the interface in response to expansion and compression. The dilational modulus (E) is a complex quantity composed of an elastic (storage) modulus (E') and a viscous (loss) modulus (E''). The elastic modulus is a measure of the interface's ability to store energy and resist deformation, a property that is critical for counteracting thermal or mechanical shocks that could lead to droplet rupture. A high dilational elasticity is often associated with the ability of the surfactant molecules to rapidly adjust their packing at the interface to restore a uniform surface tension, a phenomenon known as the Marangoni effect.

For amine soaps like this compound, the interfacial rheological behavior is influenced by several factors, including the concentration of the surfactant, the pH of the aqueous phase (which affects the degree of neutralization of the myristic acid), and the presence of any excess fatty acid or amine. The formation of acid-soap complexes between myristic acid and this compound at the interface can significantly enhance the viscoelasticity of the adsorbed layer due to increased intermolecular interactions and packing density.

While specific quantitative data for the interfacial shear and dilational moduli of this compound are not extensively available in publicly accessible literature, the principles of colloid and interface science provide a framework for understanding its expected behavior. The rheological characteristics of these adsorbed layers are a direct consequence of the molecular self-assembly and interactions at the interface.

Thixotropic and Viscoelastic Properties of Formulations

Formulations containing this compound, particularly emulsions and gels, often exhibit complex rheological behaviors, including viscoelasticity and thixotropy. These properties are not only crucial for the physical stability of the product but also play a significant role in its sensory attributes and application performance.

Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. In this compound-based formulations, this is often due to the formation of a three-dimensional network structure within the continuous phase. This network can be composed of lamellar gel phases, where bilayers of the surfactant are interspersed with the aqueous phase, creating a highly ordered and structured system. nih.govresearchgate.net The elastic component (storage modulus, G') of the viscoelastic profile indicates the formulation's ability to store deformational energy and reflects the strength of the internal structure. The viscous component (loss modulus, G'') represents the energy dissipated as heat and relates to the formulation's flow characteristics. A predominantly elastic behavior (G' > G'') at rest is indicative of a stable gel-like structure.

Thixotropy is a time-dependent shear-thinning property. Thixotropic fluids exhibit a decrease in viscosity under shear stress (e.g., during shaking or spreading) and then gradually recover their initial viscosity when the stress is removed. This behavior is highly desirable in many topical and cosmetic formulations. The initial high viscosity at rest ensures the stability of the product and prevents the settling of suspended particles. Upon application of shear, the viscosity decreases, allowing for easy spreading. Once applied, the recovery of viscosity ensures that the product remains in place. This reversible sol-gel transition is attributed to the breakdown and subsequent reformation of the internal structure of the formulation.

In the context of this compound, the formation of molecular complexes can have a pronounced effect on the rheological properties of the formulation. Research has shown that the addition of excess myristic acid to a this compound system leads to a noticeable increase in emulsion viscosity and stability. scconline.org This suggests the formation of a more robust internal structure, likely due to the creation of acid-soap complexes that enhance the lamellar gel network.

The following table, derived from qualitative research findings, illustrates the impact of the fatty acid to triethanolamine ratio on the properties of amine soap-based systems. scconline.org

| Amine Soap System | Acid/Base Molar Ratio | Emulsion Viscosity | Emulsion Stability | Foam Stiffness | Rate of Drainage |

|---|---|---|---|---|---|

| Triethanolamine Laurate | 1:1.25 | Low | Low | Low | High |

| Triethanolamine Laurate | 1.25:1 | Low | Low | Low | High |

| This compound | 1:1.25 | Low | Low | Moderate | Moderate |

| This compound | 1.25:1 | Increased | Increased | Increased | Decreased |

| Triethanolamine Palmitate | 1:1.25 | High | High | High | Low |

| Triethanolamine Palmitate | 1.25:1 | High | High | High | Low |

These findings indicate that in the this compound system, an excess of myristic acid promotes the formation of a more structured and stable formulation, which is characteristic of enhanced viscoelastic and potentially thixotropic behavior. The increased viscosity and stability are direct macroscopic manifestations of the underlying microscopic structure and intermolecular interactions within the formulation.

Advanced Applications in Materials and Industrial Chemistry

Role in Polymer Science and Engineering

In the realm of polymer science, triethanolamine (B1662121) myristate serves as a multifunctional additive that influences polymerization processes, enhances polymer stability, and modifies the final properties of materials through its involvement in cross-linking reactions.

Emulsion Polymerization Processes and Polymer Particle Stabilization

Emulsion polymerization is a critical industrial process for producing synthetic latexes, which requires surfactants to facilitate the emulsification of hydrophobic monomers in an aqueous phase and to stabilize the resulting polymer particles. gantrade.com Triethanolamine myristate, as an anionic surfactant, plays a pivotal role in this process.

Micelle Formation and Nucleation: In an aqueous medium above its critical micelle concentration (CMC), this compound molecules aggregate to form micelles. The hydrophobic myristate tails form the core of the micelle, creating a nano-environment capable of solubilizing hydrophobic monomer molecules. This partitioning of monomers into the micelles is a primary locus for the initiation of polymerization, a process known as micellar nucleation.

Particle Stabilization: As polymer chains grow within the micelles, they form nascent polymer particles. The this compound molecules adsorb onto the surface of these growing particles. The negatively charged carboxylate head groups orient towards the aqueous phase, imparting a significant negative surface charge to the particles. pcc.eu This results in strong electrostatic repulsion between the particles, preventing their agglomeration and ensuring the colloidal stability of the latex throughout the polymerization process and during subsequent storage. pcc.eupcimag.com The use of such anionic surfactants is crucial for controlling particle size and achieving a stable polymer dispersion. pcc.eu

Polymer Stabilization Mechanisms (e.g., Acid Neutralization, Thermal Stability)

The stability of a polymer during processing and its service life can be compromised by chemical degradation initiated by residual acidic species or thermal stress. This compound contributes to polymer stability through two primary mechanisms.

Acid Neutralization: Many polymerization processes or subsequent polymer degradation pathways can generate acidic impurities. These acids can catalyze hydrolytic or other degradative reactions within the polymer matrix. The triethanolamine component of the salt is a weak base capable of neutralizing these acidic species. shreechem.inmdpi.com This acid-scavenging function is crucial for preventing polymer degradation and extending the material's lifespan. shreechem.in In cosmetic or pharmaceutical formulations, this neutralization capacity is also used to adjust the pH of polymer gels (e.g., carbomers) to achieve desired viscosity and reduce potential skin irritation. nih.govresearchgate.netnih.gov

Thermal Stability: The triethanolamine moiety can interact with polymer chains, enhancing their resistance to high temperatures. shreechem.in While the precise mechanism for the myristate salt is not extensively detailed in the literature, alkanolamines in general can improve thermal stability. Furthermore, fatty acid salts can act as stabilizers in certain polymer formulations, with research showing that triethanolamine can be used to stabilize fatty acids and their derivatives against oxidation. google.com This suggests a synergistic role where the salt form provides enhanced resistance to both thermal and oxidative degradation.

Effects on Polymer Cross-Linking and Resultant Material Properties

Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com The triethanolamine component of this compound can actively participate in cross-linking reactions.

Chemical Reactivity: Triethanolamine possesses three hydroxyl (-OH) groups and a tertiary amine nitrogen atom, which can act as reactive sites. In polyurethane systems, for example, the hydroxyl groups can react with isocyanate groups, incorporating the molecule into the polymer network and acting as a cross-linker. shreechem.inresearchgate.net This increases the cross-link density of the material.

Influence on Material Properties: By acting as a cross-linking agent, triethanolamine can significantly alter the properties of the final polymer. An increase in cross-link density typically leads to a higher glass transition temperature (Tg), improved mechanical strength and hardness, and reduced swelling in solvents. shreechem.inspecialchem.comresearchgate.net The presence of the long, flexible myristate chain can also impart a plasticizing effect, potentially balancing the rigidity introduced by the cross-links to create materials with tailored flexibility and toughness. The ability to control the degree of cross-linking by varying the concentration of agents like triethanolamine allows for the precise engineering of polymer properties. shreechem.in

Table 1: Effect of Triethanolamine (TEOA) Content on Polyurethane Foam (PUF) Properties

This table presents data on the effect of TEOA as a cross-linking agent, which is the active cross-linking component of this compound. The data is adapted from a study on water-blown semirigid polyurethane foams.

Click to view interactive data table

| TEOA Content (wt%) | Glass-Transition Temperature (Tg) (°C) | Swelling Ratio (%) | Carbon Residue at 600°C (%) |

|---|---|---|---|

| 0.5 | -14.2 | 294.9 | 11.5 |

| 1.0 | -12.1 | 250.1 | 13.2 |

| 1.5 | -10.3 | 215.6 | 15.1 |

| 2.0 | -8.6 | 194.7 | 16.5 |

Data adapted from a study on the effect of TEOA as a crosslinking agent in polyurethane foams. researchgate.net

Applications in Industrial Formulations (Mechanistic and Theoretical Focus)

Beyond polymer synthesis, this compound is a key ingredient in various industrial formulations, where its functions are dictated by its surface-active and corrosion-inhibiting properties.

Surfactant and Dispersant Roles in Industrial Cleaning Agents and Detergents

This compound functions as an anionic surfactant, or soap, and is a fundamental component in many industrial cleaning and detergent formulations. guidechem.comgvchem.com

Mechanism of Action: The core function of a surfactant is to reduce surface and interfacial tension. erasm.org The amphiphilic structure of this compound is central to this. The hydrophobic myristate "tail" adsorbs onto oily and greasy soils (hydrophobic substances), while the hydrophilic triethanolamine "head" remains in the aqueous phase. This process lowers the interfacial tension between the soil and the water, facilitating the lifting of the soil from the substrate.

Emulsification and Dispersion: Once the soil is lifted, surfactant molecules encapsulate the oil droplets, forming micelles with the soil trapped in the hydrophobic core. sanyo-chemical-solutions.com The negatively charged surfaces of these micelles repel each other, preventing the redeposition of the soil and keeping it stably dispersed and emulsified in the wash water, allowing it to be rinsed away. erasm.orgsanyo-chemical-solutions.com The use of an alkanolamine like triethanolamine to form the soap salt results in a nearly neutral pH, which is less harsh than alkali metal soaps (e.g., sodium stearate). gvchem.comatamanchemicals.com

Contributions to Corrosion Inhibition Mechanisms

Corrosion is an electrochemical process that causes significant degradation of metallic materials. tamu.edu this compound, as a fatty acid amine salt, provides effective corrosion inhibition, particularly for steel, through a synergistic mechanism involving both the fatty acid and the amine components. aessweb.comresearchgate.net

Adsorption and Film Formation: The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface. researchgate.net The triethanolamine head group, with its nitrogen and oxygen atoms containing lone pairs of electrons, can coordinate with vacant d-orbitals of iron atoms on the steel surface. Concurrently, the myristate anion can also interact with the surface.

Hydrophobic Barrier: Following adsorption, the long, hydrophobic myristate chains orient away from the metal surface, forming a dense, non-polar barrier film. researchgate.net This film acts as a physical barrier, displacing water and isolating the metal surface from corrosive agents like oxygen, chloride ions, and acids, thereby stifling both anodic and cathodic corrosion reactions. youtube.com Studies on similar compounds demonstrate that fatty acid derivatives are effective corrosion inhibitors, with their efficiency depending on their chemical structure and ability to form a protective surface layer. aessweb.comfrontiersin.orgmdpi.com The combination of strong surface adsorption via the polar head and a robust hydrophobic shield from the non-polar tail makes this compound an effective mixed-type inhibitor. researchgate.net

Table 2: Corrosion Inhibition Efficiency of a Fatty Acid Amine Salt on Steel

This table shows representative data for a corrosion inhibitor system involving triethanolamine, illustrating its effectiveness. The data is from a study on a composite inhibitor system for 45 steel in a corrosive environment.

Click to view interactive data table

| Inhibitor System | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (η) (%) |

|---|---|---|---|

| Blank (3.5% NaCl) | -655 | 15.85 | - |

| 10 g/L Sodium Silicate (B1173343) | -510 | 2.73 | 82.78 |

| 10 g/L Sodium Silicate + 1 g/L TEA | -438 | 1.05 | 93.38 |

| 10 g/L Sodium Silicate + 3 g/L TEA | -385 | 0.52 | 96.72 |

| 10 g/L Sodium Silicate + 5 g/L TEA | -402 | 0.88 | 94.45 |

Data adapted from a study showing the synergistic corrosion inhibition effect of Triethanolamine (TEA) with sodium silicate. electrochemsci.org This demonstrates the high efficiency achievable with TEA-based systems.

Enhancements in Textile Processing (e.g., Dye Dispersion, Softening, Anti-static Properties)

In the textile industry, the application of triethanolamine derivatives is crucial for achieving desired fabric properties. Triethanolamine itself serves as a pH buffer and complexing agent, which is particularly useful in dyeing processes to ensure even color distribution by neutralizing acids and maintaining a stable pH in the dyebath. bdmaee.net

When combined with fatty acids like myristic acid, triethanolamine forms salts, such as this compound, which function effectively as emulsifiers and softeners. gvchem.com The long-chain fatty acid component of the molecule imparts lubricity and softness to fabrics, improving their feel and comfort. diplomatacomercial.com These compounds, acting as surfactants, also help in dispersing dyes and pigments evenly throughout the textile material. pcc.eu Furthermore, this compound can confer anti-static properties to synthetic fibers like polyester (B1180765) and nylon, which are prone to generating electrostatic charges. pcc.eunctexchem.com By increasing the surface conductivity of the fibers, it helps to dissipate static charge, preventing issues like fabric cling and dust attraction during processing and wear. diplomatacomercial.comnctexchem.com

Functionality in Cement and Concrete Chemistry as Grinding Aids and Strength Enhancers

Triethanolamine (TEA) is a well-established and vital additive in the cement and concrete industry, primarily used as a grinding aid and a strength enhancer. gvchem.commedrillingfluids.com During the grinding of cement clinker, TEA is added in small amounts (typically 0.01% to 0.10% by weight) to increase the efficiency of the mills by preventing the agglomeration of fine particles. nih.govceramics-silikaty.cz This action results in a finer, more uniform cement powder, which contributes to improved performance and reduces energy consumption during production. medrillingfluids.compttgcgroup.com

As a strength enhancer, TEA influences the hydration process of cement. It acts as an accelerator for the hydration of the aluminate phases within the cement, while retarding the hydration of silicate phases. canada.cajsce.or.jp This modulation of the hydration process can lead to a significant increase in the early compressive strength of concrete, with some studies showing a 26% increase at 3 days and an 18% increase at 7 days when used in combination with limestone powder. jsce.or.jpresearchgate.net The mechanism involves the formation of complexes with metallic ions like Al³⁺ and Fe³⁺, facilitating the hydration rate and influencing the formation of the hardened cement structure. canada.cajsce.or.jp While the functions of TEA are extensively documented, specific research detailing the performance of this compound in this application is not prominent in the available literature. The primary function in this context is attributed to the chelating and reactive nature of the triethanolamine molecule itself.

Roles in Oil and Gas Industry Formulations (e.g., Drilling Fluids, Stabilizing Agents)

In the oil and gas sector, derivatives of triethanolamine play multifaceted roles in various formulations. Triethanolamine itself is utilized as a corrosion inhibitor and a stabilizing agent, protecting pipelines and equipment. diplomatacomercial.com

More specifically, fatty acid derivatives of alkanolamines, which would include this compound, are employed as additives in water-based drilling fluids to reduce accretion on drilling equipment. justia.com These compounds can also act as shale inhibitors. justia.com Furthermore, triethanolamine has been evaluated as a flow improver and pour point depressant for heavy crude oils. researchgate.net Its mechanism involves interfering with the crystallization of paraffin (B1166041) wax, modifying the crystal structure to lower the oil's viscosity and pour point, thereby improving its flow through pipelines. researchgate.net The surfactant properties of compounds like this compound make them suitable for creating stable emulsions and acting as wetting agents, which are critical functions for the performance of drilling fluids. slb.comjustia.com

Applications in Adhesives and Sealants as Curing Agents and Bonding Enhancers

Triethanolamine (TEA) serves as a crucial component in the formulation of adhesives and sealants, particularly in polyurethane systems. diplomatacomercial.combdmaee.net It functions as both a catalyst and a chain extender. As a tertiary amine, TEA catalyzes the reaction between isocyanates and polyols, which is the fundamental chemical reaction that forms polyurethanes. bdmaee.net This catalytic action accelerates cure times, a critical factor in industrial manufacturing processes. bdmaee.net

Beyond its catalytic role, the hydroxyl groups in the TEA molecule can react with isocyanate groups, incorporating the molecule into the polymer backbone. This cross-linking enhances the network structure of the cured adhesive or sealant, leading to improved mechanical properties such as adhesion strength and flexibility. bdmaee.netspecialchem.com While TEA is widely used for this purpose, the specific use of this compound is not extensively documented. The primary function in this application is derived from the reactive amine and alcohol groups of the triethanolamine moiety.

Stabilizer and pH Adjuster in Agrochemical Systems for Solubility and Compatibility

In the agricultural industry, triethanolamine and its salts are used to enhance the efficacy of herbicides, pesticides, and fertilizers. shreechem.inrockchemicalsinc.com Triethanolamine acts as a pH adjuster and stabilizer in these formulations, ensuring that the active ingredients remain soluble, stable, and compatible within the mixture. shreechem.in The surfactant properties of triethanolamine salts improve the adhesion of agrochemicals to plant surfaces, allowing for more effective absorption of the active components. diplomatacomercial.com

Regulatory Information for this compound

| Identifier | Value | Source |

|---|---|---|

| EPA PC Code | 79044 | epa.gov |

| CAS Number | 41669-40-3 | epa.gov |

| Pesticide Type | Antimicrobial | epa.gov |

| First Registered Date | February 21, 1986 | epa.gov |

Mechanistic Studies in Permeation Enhancement for Specialized Deliveries (Non-Clinical Focus)

Investigation of Ion Pair Formation and Its Impact on Permeation (e.g., with acidic drugs)

A significant area of research involving triethanolamine and myristate esters is in the field of permeation enhancement for the delivery of active substances, particularly acidic drugs. nih.gov Studies have demonstrated that a mixed system containing triethanolamine, ethanol (B145695), and isopropyl myristate (IPM) can dramatically increase the skin permeation of acidic drugs that possess a carboxyl group. nih.govresearchgate.net

The core mechanism behind this enhancement is the formation of an ion pair between the acidic drug and the basic triethanolamine molecule. nih.govscispace.com Infrared spectroscopy has confirmed the ionization of the drug's carboxyl group in the presence of the amine. nih.govjst.go.jp This ion-pairing neutralizes the charge of the drug molecule, increasing its lipophilicity. The more lipophilic ion pair can then more readily partition into and diffuse across the lipid-rich environment of the stratum corneum, the primary barrier to skin permeation. nih.gov

Research has shown this effect to be highly selective; the permeation of basic and neutral drugs is not significantly affected by the addition of triethanolamine to the vehicle. scispace.com The degree of permeation enhancement is also dependent on the concentration of triethanolamine, with a higher concentration leading to a greater flux of the acidic drug. nih.gov This confirms that the formation of the ion pair, rather than a direct effect of triethanolamine on the skin barrier itself, is the principal driver of the enhanced permeation. nih.govresearchgate.net

Impact of Triethanolamine on the Permeation of Mefenamic Acid (MA)

| Enhancer System | Description | Effect on Acidic Drug (MA) Flux | Source |

|---|---|---|---|

| EI System | Binary system of Ethanol (E) and Isopropyl Myristate (IPM). | Produces a marked improvement in permeation over baseline. | nih.govresearchgate.net |

| TEI System | Ternary system with Triethanolamine (T) added to the EI system. | Shows a significantly greater enhancing effect compared to the EI system alone. Flux of MA can be 14-180 times greater. | nih.govresearchgate.netjst.go.jp |

Interactions with Biological Membranes and Transport Systems (using ex vivo models)

The interaction of this compound and related systems with biological membranes has been a subject of study, particularly in the context of enhancing the transport of active pharmaceutical ingredients (APIs) across the skin. Ex vivo models, primarily utilizing excised skin from animals, provide a crucial platform for these investigations.

Research has focused on a mixed enhancer system comprising triethanolamine (T), ethanol (E), and isopropyl myristate (IPM), often referred to as the TEI system. researchgate.netnih.gov Studies using excised hairless rat skin have demonstrated that this system selectively enhances the permeation of acidic drugs containing a carboxyl group. nih.gov The binary system of ethanol and isopropyl myristate (EI) alone shows some enhancement, but the addition of triethanolamine significantly boosts the flux of these specific drugs across the skin membrane. researchgate.netnih.gov

The mechanism behind this enhanced permeation is attributed to the formation of an ion pair between the acidic drug and triethanolamine. nih.gov Infrared spectroscopy has indicated that the carboxyl group of the acidic drug is ionized in the presence of the amine. nih.gov This interaction increases the lipophilicity of the drug, facilitating its transport through the lipid-rich stratum corneum. It is this ion-pair formation, rather than a direct effect of triethanolamine on the skin structure itself, that is primarily responsible for the enhanced permeation. nih.gov

Further ex vivo experiments have shown that the concentration of triethanolamine in the formulation directly correlates with the increased flux of the acidic drug. researchgate.netnih.gov Conversely, the permeation of neutral or basic drugs is not significantly affected by the presence of triethanolamine in the system. researchgate.netnih.gov This selectivity underscores the importance of the specific chemical interaction between the amine and the acidic API.

Table 1: Effect of Triethanolamine (T) on the Ex Vivo Skin Permeation of Various Drugs

| Drug | Drug Type | Enhancer System | Permeation Enhancement vs. Control |

|---|---|---|---|

| Mefenamic Acid | Acidic | TEI System (T+E+IPM) | Significant Increase (14-180 times > EI) nih.gov |

| Ketoprofen | Acidic | TEI System (T+E+IPM) | Significant Increase researchgate.net |

| Ibuprofen | Acidic | TEI System (T+E+IPM) | Significant Increase researchgate.net |

| Isosorbide dinitrate | Neutral | TEI System (T+E+IPM) | Unchanged researchgate.netnih.gov |

Solubilization and Stabilization of Active Ingredients in Formulations

This compound, and its parent components, play a critical role in the solubilization and stabilization of active ingredients within various formulations, particularly in the cosmetic and pharmaceutical industries. chemicalbook.comncats.io Triethanolamine itself is a versatile excipient used to dissolve APIs for effective absorption. chemicalbook.comdcfinechemicals.com Its functions as an emulsifier, pH adjuster, and solubilizing agent contribute directly to the stability and bioavailability of the final product. atamanchemicals.comci.guideshreechem.in

One of the primary mechanisms by which stabilization is achieved is through emulsification. Triethanolamine reacts with fatty acids, such as myristic acid or stearic acid, to form the corresponding triethanolamine salt in situ. atamanchemicals.com This salt, for instance, this compound or Triethanolamine stearate (B1226849), acts as a potent surfactant and emulsifier, enabling the stable mixing of oil and water phases in products like lotions and creams. ncats.ioatamanchemicals.comrockchemicalsinc.com This prevents the separation of ingredients and ensures a homogenous, consistent product throughout its shelf life. rockchemicalsinc.com

The role of triethanolamine as a pH adjuster is also crucial for formulation stability. shreechem.inspecialchem.com As a moderately strong base (a 1% solution has a pH of approximately 10), it is used to neutralize acidic components in a formulation, bringing the final pH to a level that is compatible with skin (approximately 5.5-6.0). atamanchemicals.com This pH control is vital for the stability of many active ingredients which may degrade or precipitate in an overly acidic or alkaline environment. It is also used to neutralize acidic polymers like Carbomer, converting them into a gel structure and thereby thickening and stabilizing the formulation. ci.guide

The solubilizing action of triethanolamine helps to dissolve oils and other ingredients that are not completely soluble in water, enhancing the clarity and efficacy of a formulation. atamanchemicals.com By improving the solubility of an active ingredient, it can increase its bioavailability and facilitate its penetration into the skin. chemicalbook.comshreechem.in

Table 2: Functions of Triethanolamine in Formulation Stabilization

| Function | Mechanism | Application Example | Result |

|---|---|---|---|

| Emulsification | Neutralizes fatty acids (e.g., Myristic Acid, Stearic Acid) to form a surfactant salt. atamanchemicals.com | Creams, Lotions | Stabilizes oil-in-water emulsions, prevents phase separation. rockchemicalsinc.com |

| pH Adjustment | Acts as a base to neutralize acidic formulations. shreechem.inspecialchem.com | Gels, Cleansers | Maintains optimal pH for API stability and skin compatibility. dcfinechemicals.comatamanchemicals.com |

| Solubilization | Dissolves oils and water-insoluble active ingredients. atamanchemicals.com | Pharmaceutical Solutions | Increases the bioavailability and absorption of APIs. chemicalbook.comdcfinechemicals.com |

| Thickening/Gelling | Neutralizes acidic polymers like Carbomer. ci.guide | Gels, Serums | Creates a stable gel matrix, providing desired consistency. |

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating triethanolamine (B1662121) myristate from complex matrices and quantifying its components. Gas and liquid chromatography, often coupled with other detection techniques, provide the necessary resolution and sensitivity for a thorough analysis.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of triethanolamine myristate by GC is challenging due to its salt nature and low volatility. The analysis typically involves the separate determination of its constituent parts: triethanolamine and myristic acid.

For the analysis of fatty acids like myristic acid, GC is a well-established technique. researchgate.net To enhance volatility and improve peak shape, myristic acid is often derivatized to its corresponding methyl ester (myristate methyl ester) before GC analysis. researchgate.net The separation is typically achieved on a capillary column with a polar stationary phase. When coupled with a Flame Ionization Detector (FID), this method allows for accurate quantification. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.

The GC analysis of triethanolamine is more complex due to its high polarity and the presence of hydroxyl and amine functional groups, which can lead to peak tailing and poor chromatographic performance. thermofisher.com Derivatization is often necessary to block these polar groups. Silylation is a common derivatization technique for amines and alcohols, converting them into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. These derivatives can then be readily analyzed on a non-polar capillary column.

Hyphenated techniques, particularly GC-MS, are invaluable for the unambiguous identification of the separated components. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for both the derivatized myristic acid and triethanolamine.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly as it can often handle non-volatile and thermally labile compounds without the need for derivatization.

For the analysis of the intact salt or its dissociated ions, reversed-phase HPLC (RP-HPLC) can be utilized. The separation of the myristate anion can be achieved on a C18 column with a mobile phase consisting of an acetonitrile (B52724)/water or methanol/water gradient. Detection is commonly performed using a UV detector if the analyte possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The analysis of underivatized fatty acids can sometimes be challenging due to their poor retention on conventional C18 columns. nih.gov

The determination of the triethanolammonium (B1229115) cation can be accomplished using several HPLC-based approaches. Ion-pair chromatography, where a counter-ion is added to the mobile phase to form a neutral complex with the charged analyte, can be used for its separation on a reversed-phase column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds like triethanolamine. helixchrom.com

Ion Chromatography (IC) is a specialized form of HPLC that is particularly effective for the separation and quantification of ions. Cation-exchange chromatography can be used for the direct analysis of the triethanolammonium cation. thermofisher.com Similarly, anion-exchange chromatography can be employed for the myristate anion. Conductivity detection is a common mode of detection in IC.

Interactive Data Table: Chromatographic Conditions for Component Analysis

| Analyte | Chromatographic Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Detector |

|---|---|---|---|---|---|

| Myristic Acid | GC | Polar Capillary | Helium | Methylation | FID/MS |

| Triethanolamine | GC | Non-polar Capillary | Helium | Silylation | FID/MS |

| Myristate Anion | RP-HPLC | C18 | Acetonitrile/Water | None | ELSD/CAD |

| Triethanolammonium Cation | HILIC | HILIC | Acetonitrile/Aqueous Buffer | None | ELSD/CAD |

| Triethanolammonium Cation | IC | Cation-Exchange | Aqueous Buffer | None | Conductivity |

Electrochemical and Other Quantitative Analytical Approaches

The quantitative analysis of this compound, a salt formed from the weak base triethanolamine and the fatty acid myristic acid, can be approached by focusing on the determination of one or both of its constituent components. Due to the ionic and surfactant nature of the compound, a variety of analytical techniques can be employed, often requiring specific sample preparation to handle complex matrices such as cosmetics or pharmaceutical formulations. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of triethanolamine. When analyzing this compound, the focus is often on the triethanolamine cation. Given that triethanolamine lacks a strong chromophore, direct UV detection can be challenging. Therefore, methods often employ alternative detection techniques. chromatographyonline.com One such method is HPLC with Evaporative Light Scattering Detection (ELSD), which is suitable for non-volatile analytes like triethanolamine. A study detailing this approach for the determination of triethanolamine in a cream matrix reported good linearity and recovery. nih.gov

Another powerful approach is the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for complex cosmetic matrices. nih.govchromatographyonline.comresearchgate.netsemanticscholar.org A method using a hydrophilic interaction liquid chromatography (HILIC) column with isocratic elution has been developed for the simultaneous quantification of monoethanolamine, diethanolamine (B148213), and triethanolamine in cosmetic products. nih.govresearchgate.netsemanticscholar.org The quantification is performed using MS/MS monitoring of the transition from the precursor ion to the product ion of triethanolamine (m/z, 150.1 → 130.0). nih.govresearchgate.netsemanticscholar.org

Table 1: LC-MS/MS Parameters for Triethanolamine Analysis in Cosmetics nih.gov

| Parameter | Condition |

|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | HILIC column |

| Mobile Phase | Isocratic elution with acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) in water (88:12, v/v) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Monitored Transition (Triethanolamine) | m/z, 150.1 → 130.0 |

| Sample Preparation | Single extraction with acetonitrile |

Ion-pair chromatography is another suitable HPLC technique for ionic compounds like this compound. chromatographyonline.comtechnologynetworks.comthermofisher.com This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a reversed-phase column. technologynetworks.comthermofisher.com Mobile-phase ion chromatography (MPIC) combines ion-pair chromatography with suppressed conductivity detection, which is a universal detection mode for ionic species and is well-suited for large molecules with localized charges, such as the triethanolammonium cation. thermofisher.com

Gas Chromatography (GC) can also be utilized for the quantification of the triethanolamine portion of the molecule, although its high polarity and low volatility necessitate a derivatization step. chromforum.orgjfda-online.com Silylation or trifluoroacetylation are common derivatization techniques that convert the polar hydroxyl groups of triethanolamine into more volatile derivatives suitable for GC analysis. researchgate.netsigmaaldrich.com For instance, trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be an effective method for the analysis of ethanolamines by GC-MS. researchgate.net

Electrochemical detection coupled with HPLC can be employed for the analysis of the myristic acid component. The amperometric detection of free fatty acids can be based on the electrochemical reduction of a quinone, such as 2-methyl-1,4-naphthoquinone (vitamin K3), in an unbuffered solution. frontiersin.org

Purity Profiling and Identification of Related Organic Impurities in Complex Matrices

The purity of this compound is influenced by the purity of its starting materials—triethanolamine and myristic acid—as well as potential side reactions during its synthesis and degradation over time. A thorough purity profiling involves the identification and quantification of these related organic impurities.

A primary source of impurities in this compound originates from the technical-grade triethanolamine used in its synthesis. Commercial triethanolamine is typically produced by the reaction of ethylene (B1197577) oxide with ammonia (B1221849), which results in a mixture of monoethanolamine, diethanolamine, and triethanolamine. nih.govalegesanatos.ro Therefore, monoethanolamine and diethanolamine are common impurities found in triethanolamine and, consequently, can be present in this compound. nih.govalegesanatos.ro These impurities can be detected and quantified using methods such as LC-MS/MS, which can separate and identify the different ethanolamines. nih.govresearchgate.netsemanticscholar.org

Table 2: Common Impurities in Commercial Triethanolamine nih.gov

| Impurity | Typical Maximum Content |

|---|---|

| Monoethanolamine | 0.05% |

| Diethanolamine | 0.40% |

| Water | 0.20% |

Another significant concern, particularly in cosmetic and personal care products, is the potential for the formation of N-nitrosodiethanolamine (NDELA), a potent carcinogen. nih.govalegesanatos.ro This can occur if triethanolamine or residual diethanolamine reacts with nitrosating agents that may be present in the formulation or the environment. nih.govalegesanatos.ro The analysis of nitrosamines often requires specialized and highly sensitive analytical techniques.

In the context of the synthesis of this compound, which is a neutralization reaction, incomplete reaction can lead to the presence of unreacted starting materials. Therefore, residual myristic acid and free triethanolamine can be considered process-related impurities. The presence of free fatty acids can be determined by HPLC with electrochemical detection as previously described. frontiersin.org

Degradation of this compound can also lead to the formation of impurities. The esterification of fatty acids with alkanolamines can sometimes yield amide products, although the reaction between a fatty acid and an alkanolamine typically favors the formation of the salt. ekb.egtaylorandfrancis.com The thermal decomposition of triethanolamine can be complex, proceeding through various stages. researchgate.net Additionally, photo-assisted oxidation of triethanolamine can occur, leading to its degradation. researchgate.net The biodegradation of triethanolamine is also a known process, which can convert it to diethanolamine and then to ethanolamine. semanticscholar.org

The analysis of these impurities in complex matrices like cosmetic emulsions requires robust sample preparation techniques to extract the analytes of interest and remove interfering substances. nih.govresearchgate.netsemanticscholar.org Mixed-mode chromatography, which combines multiple retention mechanisms such as ion-exchange and reversed-phase, can be particularly useful for separating compounds with a wide range of polarities, such as this compound and its potential impurities, in a single run. sartorius.comtosohbioscience.comchromatographyonline.combio-rad.comresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Interfacial Phenomena and Self-Assembly

Molecular modeling and simulation are indispensable techniques for investigating the dynamics of surfactant molecules at interfaces and their spontaneous organization into complex structures. aiche.org All-atom (AA) and coarse-grained (CG) molecular dynamics (MD) simulations are commonly employed to study these phenomena.

Interfacial Phenomena: MD simulations can model the behavior of triethanolamine (B1662121) myristate molecules at various interfaces, such as water-air or water-oil. These simulations provide detailed information on:

Adsorption Dynamics: The process and rate at which surfactant molecules migrate to and arrange themselves at an interface.

Interfacial Tension: The reduction in surface tension caused by the presence of the surfactant, a key measure of its efficiency.

Molecular Orientation: The preferred orientation of the hydrophilic triethanolamine headgroup and the hydrophobic myristate tail at the interface.

For instance, simulations can reveal how the bulky, tri-functional headgroup of triethanolamine myristate influences packing density at an interface compared to simpler surfactants.

Self-Assembly: Surfactants in solution spontaneously form aggregates like micelles and bilayers above a certain concentration known as the critical micelle concentration (CMC). scielo.br Simulations can elucidate the entire process of self-assembly, from the initial aggregation of a few molecules to the formation of stable, equilibrium structures. rsc.org These studies can predict:

Micelle Shape and Size: Whether this compound forms spherical, rod-like, or other types of micelles. rsc.org

Aggregation Number: The average number of surfactant molecules in a single micelle.

Structural Dynamics: The constant exchange of molecules between micelles and the bulk solution.

Research on similar surfactant systems using MD simulations has demonstrated the ability to predict the transition from micellar phases to more complex liquid crystalline phases (e.g., hexagonal columnar) at higher concentrations. rsc.org Such models could be applied to this compound to understand its phase behavior in concentrated systems.

Quantum Chemical Calculations (e.g., DFT) on Molecular Interactions and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the intrinsic properties of molecules and their interactions with high accuracy. For this compound, DFT calculations can provide fundamental insights into its chemical nature.

Molecular Interactions: DFT can be used to calculate the energies of interaction between a this compound ion pair and surrounding solvent molecules (e.g., water) or other formulation components. nih.gov These calculations help in understanding:

Ion Pair Formation: The strength of the ionic bond between the myristate anion (C₁₄H₂₇O₂⁻) and the triethanolammonium (B1229115) cation (N(CH₂CH₂OH)₃H⁺). Infrared spectroscopy studies on related systems have confirmed the formation of such ion pairs. researchgate.netnih.gov

Hydrogen Bonding: The potential for the hydroxyl groups on the triethanolamine headgroup to form hydrogen bonds with water or other polar molecules, which significantly influences solubility and interfacial behavior.

Binding Energies: The energy associated with the adsorption of the surfactant onto surfaces or its interaction with other molecules. nih.gov

A computational study on a binary system of triethanolamine and ethanol (B145695) utilized DFT to elucidate molecular interactions. researchgate.net A similar approach for this compound could detail the interaction energies and geometries between the surfactant and various solvents or additives.

Electronic Structure: DFT calculations also reveal the electronic properties of the this compound molecule, such as:

Charge Distribution: Mapping the electrostatic potential to identify the polar (hydrophilic) and non-polar (hydrophobic) regions of the molecule with high precision.

Frontier Molecular Orbitals (HOMO/LUMO): Understanding the molecule's reactivity and sites susceptible to chemical interaction.

These fundamental electronic properties are critical inputs for developing accurate force fields used in the large-scale molecular dynamics simulations discussed previously.

Thermodynamic Modeling of Micellization and Phase Behavior

Thermodynamic models describe the driving forces behind surfactant self-assembly and phase transitions. scielo.br These models use principles of statistical mechanics and thermodynamics to connect molecular properties to macroscopic behavior, such as the CMC and micelle structure. researchgate.net

Micellization Thermodynamics: The formation of micelles is a spontaneous process governed by a favorable change in Gibbs free energy (ΔG°mic). This energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions.

ΔG°mic = ΔH°mic - TΔS°mic

Thermodynamic modeling can predict these key parameters. scielo.br The primary driving force for micellization is typically the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails is disrupted, leading to a significant increase in the entropy of the system. researchgate.net

| Surfactant Type | Example | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

|---|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS) | -25 to -40 | -1 to -10 | +15 to +30 |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | -30 to -50 | -5 to -15 | +20 to +40 |

| Non-ionic | Triton X-100 | -20 to -35 | Variable | Variable |

| Zwitterionic | DDAPS | -20 to -35 | -10 to -20 | +5 to +20 |

Note: Values are approximate and vary with temperature, ionic strength, and measurement technique. Data is illustrative for different surfactant classes.

Phase Behavior Modeling: Molecular thermodynamic theories can also predict the phase behavior of surfactant solutions. researchgate.net These models account for factors like molecular geometry (packing parameter), intermolecular forces, and solution conditions to predict transitions between different phases (e.g., micellar, hexagonal, lamellar). scielo.br

Predictive Modeling of Surfactant Performance in Complex Systems

Predictive modeling, often utilizing machine learning (ML) and quantitative structure-property relationship (QSPR) models, is an emerging area in surfactant science. digitellinc.com These approaches aim to predict surfactant properties and performance directly from their molecular structure, accelerating the development of new formulations. researchgate.net

Property Prediction:

CMC Prediction: Graph Neural Networks (GNNs) and other ML models have been successfully trained on large datasets of known surfactants to predict the CMC of new or untested molecules with high accuracy. arxiv.orgdeeplearn.org A model could be trained to predict the CMC of this compound based on its distinct molecular features.

Surface Tension: ML models can predict the surface tension of surfactant solutions, a key performance metric. researchgate.net